molecular formula C14H18BrNO4S B7575260 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid

Cat. No. B7575260
M. Wt: 376.27 g/mol
InChI Key: GHYAAEOQDYDTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid, also known as BMS-687453, is a small molecule inhibitor that was initially developed as a potential treatment for inflammatory diseases. The compound has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation in the body.

Mechanism of Action

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is a selective inhibitor of PDE4, which is an enzyme that plays a key role in the regulation of inflammation. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), which is a second messenger that inhibits pro-inflammatory cytokine production. Inhibition of PDE4 by 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid leads to an increase in cAMP levels, which in turn reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to have potent anti-inflammatory activity in vitro and in vivo. In preclinical studies, the compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of COPD and asthma. Furthermore, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been shown to reduce airway inflammation and improve lung function in animal models of COPD. The compound has also been shown to have a favorable safety profile in preclinical toxicology studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases. Another advantage is its favorable safety profile in preclinical toxicology studies. However, one limitation of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid is its selectivity for PDE4, which may limit its efficacy in certain inflammatory diseases. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, such as COPD, asthma, and psoriasis. Another direction is to explore its potential as a combination therapy with other anti-inflammatory agents. Furthermore, the development of more selective PDE4 inhibitors may improve the efficacy and safety of this class of compounds. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid in humans.

Synthesis Methods

The synthesis of 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid involves several steps, including the reaction of 4-bromo-3-methylphenylsulfonyl chloride with cyclopentylamine to form 2-(4-bromo-3-methylphenylsulfonyl)cyclopentylamine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid. The synthesis has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

Scientific Research Applications

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has been extensively studied for its potential therapeutic applications in inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. In preclinical studies, 2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid has demonstrated anti-inflammatory activity in animal models of COPD and asthma. Furthermore, the compound has been shown to have a favorable safety profile in preclinical toxicology studies.

properties

IUPAC Name

2-[(4-bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-10-8-12(6-7-13(10)15)21(19,20)16(9-14(17)18)11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYAAEOQDYDTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC(=O)O)C2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.